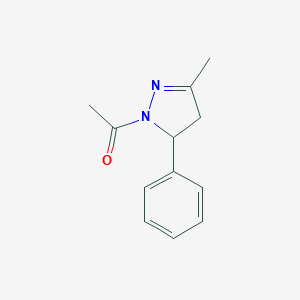
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that it has the ability to inhibit the activity of COX-2 and aromatase enzymes. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Aromatase is an enzyme that is involved in the conversion of androgens to estrogens. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is its versatility in various scientific research applications. It can be used in the synthesis of various compounds and the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. One area of research is the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the optimization of its use in lab experiments by understanding its mechanism of action. Additionally, research can be conducted on its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and the optimization of its use in various research fields.
Synthesemethoden
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole can be synthesized using various methods. One of the most common methods involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and acetyl chloride in the presence of a base. This reaction results in the formation of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pyrazole-based inhibitors of cyclooxygenase-2 (COX-2) and aromatase. It has also been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
CAS-Nummer |
100134-56-3 |
|---|---|
Produktname |
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
DFKZGQLECGUOJV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)


![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
